molecular formula C23H23N5O2 B2938884 N-[3-(2-furyl)-1-methylpropyl]-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1396856-36-2

N-[3-(2-furyl)-1-methylpropyl]-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2938884
CAS RN: 1396856-36-2
M. Wt: 401.47
InChI Key: ZWYJJBGACHPMKG-UHFFFAOYSA-N
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Description

The compound “N-[3-(2-furyl)-1-methylpropyl]-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups and structural features, including a furyl group, a methylpropyl group, a methylphenyl group, a pyridinyl group, and a 1,2,3-triazole group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,3-triazole group is a five-membered ring containing two nitrogen atoms and three carbon atoms. The furyl group is a five-membered ring containing one oxygen atom and four carbon atoms. The pyridinyl group is a six-membered ring containing one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the 1,2,3-triazole group could potentially undergo reactions at the nitrogen atoms, while the furyl group could potentially undergo reactions at the oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 1,2,3-triazole group could potentially increase its polarity, while the presence of the furyl and pyridinyl groups could potentially increase its aromaticity .

Scientific Research Applications

Chemical Synthesis and Reactivity

Regiospecific C-acylation of Pyrroles and Indoles

The chemical reactivity of similar compounds, including N-acylbenzotriazoles, has been explored in the regiospecific C-acylation of pyrroles and indoles, demonstrating their utility in synthesizing acylated derivatives with potential biological activities (Katritzky et al., 2003). These findings underscore the potential of such compounds in synthesizing structurally diverse and biologically significant molecules.

Antitumor and Antimicrobial Activities

Synthesis of Substituted Pyrazoles

Novel N-arylpyrazole-containing enaminones have been synthesized, leading to compounds with significant antitumor and antimicrobial activities (Riyadh, 2011). This research suggests the potential of structurally similar compounds in developing new therapeutic agents.

Catalytic Applications

Bimetallic Composite Catalysts

The compound's structural analogs have been used as ligands in bimetallic boron-containing heterogeneous catalysts, showing high activity in catalytic processes like the Suzuki reaction (Bumagin et al., 2019). This indicates the compound's potential utility in enhancing catalytic efficiencies in organic synthesis.

Future Directions

The future research directions for this compound could potentially include exploring its biological activity, optimizing its synthesis, and investigating its physical and chemical properties. Given the wide range of activities exhibited by 1,2,3-triazole-containing compounds, this could be a promising area of research .

properties

IUPAC Name

N-[4-(furan-2-yl)butan-2-yl]-1-(2-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-16-6-3-4-8-20(16)28-22(18-11-13-24-14-12-18)21(26-27-28)23(29)25-17(2)9-10-19-7-5-15-30-19/h3-8,11-15,17H,9-10H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYJJBGACHPMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC(C)CCC3=CC=CO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-furyl)-1-methylpropyl]-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide

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